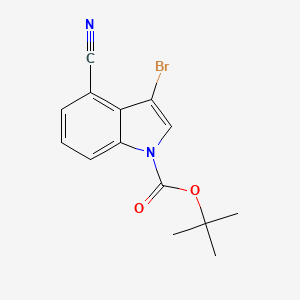

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

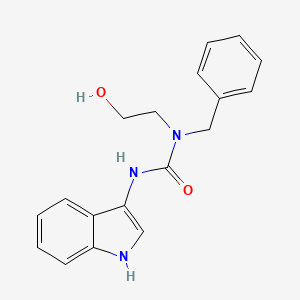

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a chemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It belongs to the class of organic compounds known as tertiary alcohols .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Organic Syntheses and Reactions

- Preparation and Diels‐Alder Reaction: A study outlines the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and its application in Diels-Alder reactions, showcasing its versatility in organic synthesis (Padwa et al., 2003).

- Palladium-Catalyzed Arylation: Research has demonstrated the use of sodium tert-butoxide in palladium-catalyzed α-arylation reactions, highlighting its role in increasing efficiencies and stereoselectivities of these reactions (Lee et al., 2011).

- Curtius Rearrangement: tert-Butyl carbamate is generated via a mild and efficient one-pot Curtius rearrangement, showcasing the compound's significance in the formation of protected amines (Lebel & Leogane, 2005).

Catalytic Processes and Synthesis

- Palladium-Copper-Cocatalyzed Oxidative Coupling: A study introduces a catalytic approach for the synthesis of 3-acylindoles, utilizing tert-butyl hydroperoxide as an oxidant and oxygen source, which underscores the compound's role in atom-economical synthesis processes (Xia et al., 2013).

- N-tert-Butanesulfinyl Imines in Asymmetric Synthesis: N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group serves as a powerful chiral directing group (Ellman et al., 2002).

Analytical and Diagnostic Applications

- Capillary Gas Chromatography: tert-Butyl derivatives have been used in capillary gas-chromatographic profiling methods for the determination of catecholamine metabolites in urine, highlighting its importance in clinical diagnostics (Muskiet et al., 1981).

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

The exact mode of action would depend on the specific targets and the structure of the indole derivative. Generally, these compounds interact with their targets to modulate their activity, leading to various biological effects .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. They can modulate enzyme activity, influence cell signaling pathways, and even induce cell death in the case of anticancer activity .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-4-cyanoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISABQECNMWXDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide](/img/structure/B2954617.png)

![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)

![2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2954622.png)

![1-Methyl-7-phenyl-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2954623.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)